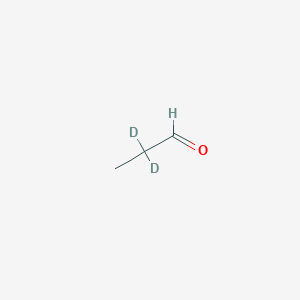

Propionaldehyde-2,2-d2

Description

Significance of Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which are variants of an element with the same number of protons but a different number of neutrons. studysmarter.co.ukwikipedia.org This substitution, while having a minimal effect on the chemical properties of the molecule, allows researchers to trace the journey of the labeled molecule through complex chemical reactions or biological pathways. studysmarter.co.ukwikipedia.orgmetwarebio.com The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), has become indispensable in a wide array of scientific fields. studysmarter.co.ukcreative-proteomics.com These non-radioactive isotopes provide a safe and effective means to elucidate reaction mechanisms, study metabolic fluxes, and quantify molecules with high precision. studysmarter.co.ukcreative-proteomics.commusechem.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the labeled and unlabeled compounds, providing invaluable insights into dynamic processes at the molecular level. metwarebio.commusechem.com

Overview of Deuterated Aldehydes in Research Contexts

Deuterated aldehydes, a specific class of isotopically labeled compounds, are crucial starting materials and intermediates in organic synthesis. elsevierpure.comresearchgate.netresearchgate.net The aldehyde functional group is highly versatile and participates in a wide range of chemical transformations. elsevierpure.comresearchgate.net By selectively replacing hydrogen atoms with deuterium, particularly at the formyl group (the -CHO group), chemists can create powerful tools for mechanistic studies. elsevierpure.comresearchgate.netrsc.org These deuterated aldehydes are instrumental in probing reaction pathways, understanding the nature of transition states, and investigating kinetic isotope effects. researcher.life Recent advancements have focused on developing efficient and selective methods for the synthesis of deuterated aldehydes, further expanding their accessibility and application in research. researchgate.netacs.org

Specific Research Focus on Propionaldehyde-2,2-d2 Isotopologues

Among the various deuterated aldehydes, this compound holds particular significance in specialized research areas. This isotopologue of propionaldehyde (B47417), where the two hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are replaced by deuterium, serves as a unique probe in mechanistic and metabolic studies. Its specific labeling allows for the investigation of reactions involving the α-protons of the aldehyde, providing clear and unambiguous results. Research utilizing this compound has contributed to a deeper understanding of reaction mechanisms, including those in catalysis and biochemistry. cdnsciencepub.comresearchgate.net

Chemical Profile of this compound

Molecular and Physical Properties

This compound is a deuterated form of propionaldehyde with the chemical formula C₃H₄D₂O. nih.gov The introduction of two deuterium atoms at the C2 position results in a slight increase in its molecular weight compared to its non-deuterated counterpart. nih.gov

Below is a table summarizing some of its key physical and chemical properties:

| Property | Value |

| Molecular Formula | C₃H₄D₂O (Chemical Formula: CH₃CD₂CHO) sigmaaldrich.com |

| Molecular Weight | 60.09 g/mol nih.govsigmaaldrich.com |

| Boiling Point | 46-50 °C sigmaaldrich.comsigmaaldrich.com |

| Melting Point | -81 °C sigmaaldrich.comsigmaaldrich.com |

| Density | 0.832 g/mL at 25 °C sigmaaldrich.comlookchem.com |

| Appearance | Colorless liquid lookchem.com |

| Isotopic Purity | Typically ≥98 atom % D sigmaaldrich.comsigmaaldrich.com |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the deuteration of propionaldehyde itself. chemicalbook.com Purification is typically carried out by fractional distillation to achieve high chemical and isotopic purity. cdnsciencepub.com

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and for tracking its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy of this compound shows a characteristic singlet for the aldehydic proton and a singlet for the methyl protons, with the absence of the signal corresponding to the α-protons. rsc.org This provides a clear indication of the successful deuteration at the C2 position.

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit a C-D stretching vibration at a lower frequency compared to the C-H stretching vibration in unlabeled propionaldehyde, a direct consequence of the heavier mass of deuterium.

Mass Spectrometry : In mass spectrometry, the molecular ion peak for this compound will appear at an m/z value that is two units higher than that of propionaldehyde, corresponding to the presence of the two deuterium atoms. sigmaaldrich.com The fragmentation pattern will also differ, reflecting the altered bond strengths due to the isotopic substitution. docbrown.info

Applications in Mechanistic and Biochemical Studies

Role as a Tracer in Elucidating Reaction Pathways

The specific labeling in this compound makes it an excellent tracer for elucidating reaction mechanisms. By following the fate of the deuterium atoms, chemists can determine which bonds are broken and formed during a reaction. This information is critical for distinguishing between different possible reaction pathways. For instance, in reactions where the α-proton of an aldehyde is involved, using this compound can definitively confirm or refute a proposed mechanism. nih.gov

Application in Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov By comparing the reaction rate of this compound with that of unlabeled propionaldehyde, researchers can determine the KIE for reactions involving the cleavage of a C-H bond at the α-position. A significant KIE (where the reaction is slower with the deuterated compound) provides strong evidence that the C-H bond is broken in the rate-determining step of the reaction. researcher.lifenih.gov This technique has been applied to study a variety of chemical and enzymatic reactions. researcher.liferesearchgate.net

Use in Metabolic and Biochemical Research

In metabolic and biochemical research, this compound can be used to trace the metabolic fate of propionaldehyde and related compounds. musechem.comcore.ac.uk By introducing the deuterated compound into a biological system, researchers can use techniques like mass spectrometry to identify the metabolites that have incorporated the deuterium label. This allows for the mapping of metabolic pathways and the identification of enzymes involved in the biotransformation of propionaldehyde. ontosight.aithegoodscentscompany.com

Function as an Internal Standard in Analytical Biochemistry

Due to its similar chemical properties to propionaldehyde but distinct mass, this compound is an ideal internal standard for the quantitative analysis of propionaldehyde in complex biological samples. metwarebio.com By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more accurate and reliable measurements of the endogenous propionaldehyde concentration.

Recent Research and Findings

Recent studies continue to leverage the unique properties of this compound. For example, research into the catalytic hydrodeoxygenation of propanoic acid utilized deuterium-labeled compounds, including those derived from this compound, to investigate the reaction mechanism and kinetic isotope effects on a palladium catalyst. researchgate.net Such studies are crucial for developing more efficient catalysts for biomass conversion.

Furthermore, advances in synthetic methodologies are making deuterated aldehydes more accessible for a wider range of applications. researchgate.netacs.org These developments are expected to facilitate further research into the fundamental chemistry and biochemistry of aldehydes and their derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuteriopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-2-3-4/h3H,2H2,1H3/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJYMSMWIIQGU-CBTSVUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480223 | |

| Record name | Propionaldehyde-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39493-21-5 | |

| Record name | Propionaldehyde-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39493-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Propionaldehyde

Classical Approaches to Deuterium (B1214612) Incorporation in Aldehydes

Traditional methods for introducing deuterium into aldehydes often rely on the reduction of carboxylic acid derivatives or the oxidation of deuterated alcohols. oup.com For instance, the reduction of a suitable carboxylic acid or ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield a dideuterated alcohol, which upon subsequent oxidation, produces the desired deuterated aldehyde. oup.com Base-catalyzed hydrogen-deuterium exchange (HDX) is another classical approach, particularly effective for hydrogens on carbons adjacent to a carbonyl group due to the acidity of these protons. mdpi.com This method often utilizes D₂O in the presence of a base to facilitate the exchange. mdpi.com

Transition-Metal Catalysis for Deuterium Exchange in Propionaldehyde (B47417) Scaffolds

Transition-metal catalysis has emerged as a powerful tool for the selective deuteration of organic molecules, including aldehydes. acs.orgacademie-sciences.frrsc.org These methods can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net Various transition metal complexes, including those of iridium, ruthenium, and rhodium, have been shown to effectively catalyze the hydrogen-deuterium exchange at the formyl group of aldehydes. nih.govosti.gov These reactions often utilize D₂O or D₂ gas as the deuterium source. nih.gov The mechanism of these transformations is complex and can vary depending on the specific metal and ligands, but often involves oxidative addition of the aldehyde C-H bond to the metal center, followed by reductive elimination after exchange with a deuterium source. academie-sciences.fr Challenges in homogeneous catalysis can include catalyst recovery and potential for non-selective deuteration on other parts of the molecule. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which simplifies catalyst separation and recycling. oup.com Palladium supported on porous carbon (Pd/C) is a commonly used heterogeneous catalyst for deuteration reactions. nih.govresearchgate.net These systems can facilitate the deoxygenative deuteration of aldehydes to yield deuterated hydrocarbons. nih.govresearchgate.net Mechanistic studies suggest a pathway involving hydrogen isotope exchange, deuterium addition, and subsequent deoxygenative deuteration. nih.gov The efficiency and selectivity of heterogeneous catalysts can be influenced by factors such as the support material and the properties of the metal nanoparticles. nih.gov

Photocatalytic Strategies for Deuteration of Propionaldehyde Precursors

Photocatalysis has gained prominence as a mild and efficient method for various organic transformations, including deuteration. nih.govthieme.dersc.orgrsc.org These methods often utilize visible light in conjunction with a photocatalyst to generate reactive intermediates. nih.gov For the deuteration of aldehydes, a synergistic approach combining photoredox catalysis with organocatalysis has been developed. rsc.org This strategy can achieve formyl-selective deuterium labeling using D₂O as an inexpensive deuterium source. rsc.org The mechanism typically involves the generation of an acyl radical, which then undergoes H/D exchange. nih.govsemanticscholar.org Defective ultrathin ZnIn₂S₄ has also been reported as a noble metal-free photocatalyst for the reductive deuteration of carbonyls using D₂O. nih.gov

Organocatalytic Methods for Formyl-Selective Deuteration

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for deuteration reactions. benthamdirect.comresearchgate.net N-Heterocyclic carbenes (NHCs) have proven to be particularly effective for the formyl-selective deuteration of a wide range of aldehydes, including aryl, alkyl, and alkenyl aldehydes. nih.govbenthamdirect.comresearchgate.netresearchgate.net The NHC catalyst reacts with the aldehyde to form a Breslow intermediate, which facilitates a reversible hydrogen-deuterium exchange with a deuterium source like D₂O. nih.govresearchgate.net This method is valued for its operational simplicity, cost-effectiveness, and high levels of deuterium incorporation. nih.gov

Site-Specific Deuteration Strategies Beyond the Formyl Group

While formyl group deuteration is common, methods for site-specific deuteration at other positions, such as the α-carbon (C2 position), are also crucial. For the synthesis of propionaldehyde-2,2-d2, methods that specifically target the α-hydrogens are necessary. Base-catalyzed enolization is a primary strategy to achieve this. mdpi.com In the presence of a base and a deuterium source like D₂O, the α-protons of propionaldehyde can be exchanged for deuterium. mdpi.com Additionally, copper-catalyzed deacylative deuteration of alkyl ketones has been reported as a method for site-specific deuteration, offering a potential, albeit indirect, route. nih.gov

Research Findings on Deuteration of Aldehydes

| Catalytic System | Substrate Type | Deuterium Source | Key Features |

| N-Heterocyclic Carbene (NHC) nih.govresearchgate.netresearchgate.net | Aryl, Alkenyl, Alkyl Aldehydes | D₂O | Formyl-selective, high D-incorporation, metal-free. |

| Transition Metal (Ir, Ru) nih.govosti.gov | Aromatic Aldehydes | D₂ / D₂O | Direct H/D exchange at the formyl group. |

| Photocatalysis (Synergistic with Thiol) rsc.org | Aromatic and Aliphatic Aldehydes | D₂O | Mild conditions, formyl-selective. |

| Heterogeneous Pd/C nih.govresearchgate.net | Aromatic Aldehydes | D₂O / H₂ | Deoxygenative deuteration to form -CD₃ group. |

| Base-Catalysis mdpi.com | Carbonyl Compounds | D₂O | α-deuteration via keto-enol tautomerism. |

Mechanistic Studies Utilizing Propionaldehyde 2,2 D2

Elucidation of Reaction Pathways through Kinetic Isotope Effects (KIEs)

Kinetic isotope effects are defined as the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). wikipedia.org The study of KIEs, particularly the deuterium (B1214612) effect (kH/kD), is a cornerstone of physical organic chemistry for determining reaction mechanisms. wikipedia.orglibretexts.org The magnitude of the KIE can indicate whether a C-H bond is broken in the rate-determining step and can provide information about the geometry of the transition state. princeton.eduutdallas.edu Propionaldehyde-2,2-d2 is instrumental in these studies, allowing for the direct probing of reactions involving the α-carbon.

Primary Kinetic Isotope Effects in Reactions Involving this compound

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is cleaved during the rate-determining step of a reaction. libretexts.org For reactions involving this compound, a significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond at the C2 position is broken in the slowest step. libretexts.orgprinceton.edu This has been a critical tool in studying various reactions, including oxidations, eliminations, and deformylations.

For instance, studies on the deformylation of aldehyde analogues have demonstrated significant primary KIEs, suggesting that hydrogen atom abstraction from the α-carbon is a rate-determining step. manchester.ac.ukresearcher.life In the hydrodeoxygenation of propanoic acid over a palladium catalyst, where propionaldehyde (B47417) is a key intermediate, the use of propanoic acid-2,2-d2 revealed KIE values that confirmed the kinetic importance of C-H bond dissociation in the reaction pathway. researchgate.net Density functional theory (DFT) studies have further corroborated these experimental findings, showing how isotopic substitution at the α-position can fundamentally alter reaction pathways. nih.gov

| Reaction | Deuterated Substrate | Catalyst/Reagent | Observed kH/kD | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| Hydrodeoxygenation | Propanoic acid-2,2-d2 | 5 wt% Pd/C | 1.62 ± 0.05 (at low H2 pressure) | C-H bond dissociation is a kinetically important step. | researchgate.net |

| Hydrodeoxygenation | Propanoic acid-2,2-d2 | 5 wt% Pd/C | 1.13 ± 0.04 (at high H2 pressure) | C-H bond dissociation is kinetically significant, but the effect varies with conditions. | researchgate.net |

| Oxidative Deformylation | α-[D1]-2-Phenylpropionaldehyde | Manganese-oxygen complex | 5.3 | C-H bond cleavage at the α-position is part of the rate-determining step. | manchester.ac.uk |

| Alcohol-to-Formic Acid Conversion (via aldehyde deformylation) | 2-Phenylpropionaldehyde | Iron complex | Significant KDIE | Hydrogen atom abstraction is the rate-determining step. | researcher.life |

Secondary Kinetic Isotope Effects in this compound Transformations

Secondary kinetic isotope effects arise from isotopic substitution at a position where the bond is not broken in the rate-determining step. wikipedia.orgnih.gov These effects are generally smaller than primary KIEs, with typical values for deuterium ranging from 0.8 to 1.4. wikipedia.orgnih.gov They are often used to probe changes in the hybridization state of the carbon atom bearing the isotope. princeton.edu

In reactions involving the carbonyl group of this compound, such as nucleophilic addition, a change in hybridization occurs at the C1 carbonyl carbon from sp2 to sp3. The deuterons at the adjacent C2 position can influence the rate of this process. An inverse isotope effect (kH/kD < 1) is typically expected for such transformations, as the C-D bending vibrations become more constrained in the more crowded sp3-hybridized transition state compared to the sp2-hybridized reactant. wikipedia.orgprinceton.edu Conversely, a normal isotope effect (kH/kD > 1) can arise from the weakening of the C-D bond through hyperconjugation in the transition state. princeton.edulibretexts.org Studies on the fragmentation of ionized ethers containing propyl groups deuterated at the α-carbon have shown that both primary and secondary isotope effects can play a role. lookchem.com

Tunneling Phenomena in Deuterated Propionaldehyde Reactions

In some reactions, particularly those involving the transfer of hydrogen, particles can pass through a reaction barrier rather than going over it, a quantum mechanical phenomenon known as tunneling. eurekalert.org Tunneling is most significant for light particles like hydrogen and is often detected by abnormally large primary kinetic isotope effects (kH/kD >> 7), especially at low temperatures, and non-linear Arrhenius plots. researchgate.net

The deformylation of 2-phenylpropionaldehyde (2-PPA), an analogue of propionaldehyde, by a nonheme iron(III)-hydroperoxo complex provides a striking example. researchgate.netacs.org At temperatures below 233 K, the reaction exhibits a massive KIE of 93 (at 203 K), indicating that the reaction proceeds via hydrogen atom transfer (HAT) dominated by quantum tunneling. acs.org Critically, when 2-PPA deuterated at the α-position was used, the reaction pathway switched entirely to a nucleophilic addition (NA) mechanism. researchgate.netacs.org This demonstrates that tunneling can be a decisive factor that controls the selection between different reaction pathways.

| Substrate | Temperature | Observed Pathway | Kinetic Isotope Effect (KIE) | Conclusion | Reference |

|---|---|---|---|---|---|

| 2-PPA | > 233 K | Nucleophilic Addition (NA) | - | Classical reaction pathway is favored at higher temperatures. | researchgate.netacs.org |

| 2-PPA | < 233 K | Hydrogen Atom Transfer (HAT) | 93 (at 203 K) | Reaction proceeds via quantum tunneling. | acs.org |

| α-deuterated 2-PPA | All temperatures | Nucleophilic Addition (NA) | - | Deuteration suppresses the tunneling pathway, forcing the reaction through the NA route. | researchgate.netacs.org |

Hydrogen-Deuterium Exchange (H/D) Studies in Propionaldehyde Systems

Hydrogen-deuterium exchange studies are a fundamental tool for investigating reaction mechanisms, particularly those involving the formation of intermediates like enols or enolates. wvu.edu In propionaldehyde systems, the hydrogens on the α-carbon (C2) are acidic and can be exchanged for deuterium from a deuterated solvent (like D2O) under either acidic or basic catalysis. The rate of this exchange provides insight into the stability and formation of the corresponding enol or enolate intermediate. uni-regensburg.de

These studies are often monitored by techniques like NMR spectroscopy or mass spectrometry. uni-regensburg.dethermofisher.com For example, H/D exchange in propionaldehyde has been investigated in the context of aminocatalysis, where the exchange proceeds through an enamine intermediate, providing crucial details about the catalytic cycle. uni-regensburg.de Furthermore, H/D exchange coupled with mass spectrometry (HDX-MS) is a powerful technique for probing the conformation and dynamics of proteins and enzymes. nih.govnih.gov In this context, the lack of activity of certain enzymes towards propionaldehyde has been studied alongside H/D exchange experiments to understand substrate binding and activation. escholarship.org

Radical Reactions and Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Deuterated Propionaldehyde Systems

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique that provides mechanistic information about reactions involving radical pair intermediates. acs.orgrsc.org The observation of enhanced absorption or emission signals in the NMR spectrum of reaction products is direct evidence of a radical mechanism. copernicus.org The theory of CIDNP relies on the magnetic properties of the radical pair, including the hyperfine coupling constants between the unpaired electron and magnetic nuclei. rsc.org

The photochemical reactions of propionaldehyde have been shown to proceed through radical intermediates, and CIDNP has been used to study these processes. acs.org By using this compound, researchers can directly probe the involvement of the α-position in the radical species. Deuteration alters the hyperfine coupling constant at the C2 position, which in turn modifies the spin dynamics of the radical pair and leads to predictable changes in the CIDNP spectrum. This allows for detailed mechanistic analysis of the primary photochemical steps and the influence of factors like the solvent on the radical pair's fate. acs.orgnih.gov

Mechanistic Insights in Enzymatic Transformations Involving Deuterated Analogues

Isotopically labeled substrates like this compound are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov Many enzymes, such as cytochrome P450s and various oxidoreductases, can process aldehydes. manchester.ac.uk By measuring KIEs with deuterated analogues, researchers can determine whether C-H bond cleavage is rate-limiting and can gain insight into the transition state of the enzymatic reaction. nih.gov

Spectroscopic Characterization and Advanced Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy of Propionaldehyde-2,2-d2

NMR spectroscopy is a primary tool for the structural elucidation of this compound. The substitution of protons with deuterium (B1214612) at the α-carbon leads to predictable and informative changes in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of this compound is markedly simplified compared to that of its non-deuterated counterpart. In standard propionaldehyde (B47417) (CH₃CH₂CHO), the spectrum displays three distinct proton environments: a triplet for the methyl (CH₃) protons, a complex multiplet for the methylene (B1212753) (CH₂) protons, and a triplet for the aldehydic (CHO) proton. docbrown.info

For this compound (CH₃CD₂CHO), the signal corresponding to the α-protons (methylene group) is absent. This absence has a cascading effect on the splitting patterns of the adjacent protons.

Aldehydic Proton (CHO): The signal for the aldehydic proton, typically found far downfield around 9.8 ppm, simplifies from a triplet (coupled to the CH₂ group) to a singlet, as there are no adjacent protons to cause splitting. docbrown.info

Methyl Protons (CH₃): The methyl proton signal, appearing upfield around 1.1 ppm, simplifies from a triplet (coupled to the CH₂ group) to a singlet. docbrown.info The coupling to the deuterium nuclei (²H or D) is typically not resolved in standard ¹H NMR spectra.

The ¹³C NMR spectrum also provides clear evidence of deuteration. In propionaldehyde, three distinct carbon signals are observed. docbrown.info The introduction of deuterium at the C-2 position influences the spectrum in two main ways: the chemical shift of the deuterated carbon (an isotopic shift) and the coupling between carbon and deuterium (C-D).

C-1 (Carbonyl Carbon): The signal for the carbonyl carbon remains the furthest downfield, generally in the 170-220 ppm range, due to the electronegativity of the oxygen atom and sp² hybridization. pressbooks.publibretexts.org

C-2 (Deuterated Carbon): The chemical shift of the C-2 carbon is slightly altered by the presence of deuterium. In a proton-decoupled ¹³C NMR spectrum, this carbon signal appears as a multiplet (typically a triplet for a CD₂ group) due to one-bond C-D coupling. This is a key indicator of successful deuteration.

C-3 (Methyl Carbon): The methyl carbon signal remains the furthest upfield. docbrown.info

Interactive Table 1: Comparative ¹H NMR Spectral Data for Propionaldehyde and this compound

| Group | Propionaldehyde (CH₃CH₂CHO) | This compound (CH₃CD₂CHO) |

| CHO | ~9.80 ppm (triplet) | ~9.80 ppm (singlet) |

| CH₂ / CD₂ | ~2.47 ppm (multiplet) | Absent |

| CH₃ | ~1.12 ppm (triplet) | ~1.12 ppm (singlet) |

Interactive Table 2: Comparative ¹³C NMR Spectral Data for Propionaldehyde and this compound

| Carbon Atom | Propionaldehyde (~ppm) | This compound (Expected ~ppm and Multiplicity) |

| C-1 (CHO) | 203.2 | ~203.2 (singlet) |

| C-2 (CH₂/CD₂) | 37.3 | ~37 (triplet, due to C-D coupling) |

| C-3 (CH₃) | 6.0 | ~6.0 (singlet) |

NMR spectroscopy serves as a precise quantitative tool for determining the isotopic purity and deuterium content of this compound.

¹H NMR for Isotopic Purity: The extent of deuteration can be accurately quantified by acquiring a high-resolution ¹H NMR spectrum and carefully integrating the signals. nih.gov The presence of any residual signal in the methylene region (~2.47 ppm) would indicate incomplete deuteration. By comparing the integration of this residual peak to the integration of the methyl or aldehydic proton signals, the percentage of non-deuterated impurity can be calculated.

¹³C NMR for Site-Specific Quantification: For a more detailed analysis, especially in cases of random deuteration, ¹³C NMR is highly effective. Deuterium-induced isotope shifts on the signals of neighboring quaternary carbons can be used to quantify the degree of isotope labeling at specific molecular sites. researchgate.net By acquiring spectra with both proton and deuterium decoupling, it is possible to resolve the distinct ¹³C signals of different isotopologues (e.g., CH₃CHDCHO and CH₃CD₂CHO). researchgate.net The accurate integration of these resolved signals allows for a precise determination of the deuterium content at the C-2 position. researchgate.net

Propionaldehyde exists as a dynamic equilibrium between two primary conformers: cis and gauche. Specialized NMR techniques can be employed to study the populations and interconversion of these conformers.

While direct application to this compound is not extensively documented, the principles from related molecular studies are applicable. Techniques such as 2D-NMR (COSY, HSQC, HMBC) can confirm connectivity, but for conformational details, Nuclear Overhauser Effect (NOE) spectroscopy is more informative. NOE experiments measure through-space interactions between nuclei, providing distance constraints that can help differentiate between the cis and gauche forms.

Furthermore, ²H (Deuterium) NMR spectroscopy in anisotropic media, such as liquid crystals, can be a powerful tool. tandfonline.com In such an environment, the molecule adopts a partial orientation, and the resulting quadrupolar splittings in the ²H NMR spectrum are highly sensitive to the molecular geometry and the orientation of the C-D bonds, allowing for detailed conformational analysis.

Vibrational Spectroscopy (FTIR, Raman) for Deuterated Propionaldehyde

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and conformational isomers of deuterated propionaldehyde.

The vibrational spectrum of propionaldehyde is complex due to the co-existence of cis and gauche conformers, each with a unique set of vibrational frequencies. nih.govaip.org Theoretical calculations and experimental studies on propionaldehyde and its isotopologues have enabled the assignment of many vibrational bands to specific conformers. nih.govacs.orgrsc.org

In this compound, the most significant change is the appearance of C-D stretching and bending vibrations in place of the corresponding C-H modes. The C-D stretching modes are expected to appear in the 2100-2200 cm⁻¹ region, a range typically free from other fundamental vibrations, making them excellent probes.

Studies on propionaldehyde have shown that certain spectral regions are particularly sensitive to conformation:

The C-H stretching region (2700-3000 cm⁻¹) shows distinct patterns for each conformer. aip.org

The fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to bending, wagging, and rocking motions that differ between the cis and gauche forms. aip.orgrsc.org A reinvestigation of the IR spectrum of propanal has revealed several new bands that were assigned to the gauche conformer based on theoretical calculations. nih.gov

For this compound, the analysis of these conformational effects would be enhanced by tracking the shifts in vibrational modes upon deuteration. For example, the CD₂ bending, wagging, and twisting modes would provide new markers for identifying and quantifying the different conformers.

Interactive Table 3: Selected Vibrational Modes Sensitive to Conformation in Propionaldehyde

| Wavenumber (cm⁻¹) | Assignment (Parent Compound) | Conformer | Notes for this compound |

| ~2960 | CH₃ asymmetric stretch | Both | Expected to be present. |

| ~1740 | C=O stretch | Both | Minor shifts expected. |

| ~1460 | CH₂ scissor / CH₃ bend | Both | Replaced/Altered by CD₂ modes. |

| ~1120 | C-C stretch / CH rock | cis | May shift due to altered coupling. |

| ~900 | CH₃ rock | gauche | May shift due to altered coupling. |

High-resolution FTIR spectroscopy is crucial for obtaining accurate quantitative data, such as absorption cross-sections and integrated band strengths, which are essential for atmospheric and combustion modeling. researchgate.netucf.edu

Studies on propionaldehyde have been conducted using high-resolution FTIR, providing detailed characterization of its absorption features. researchgate.netucf.edu For instance, the gas-phase infrared spectrum of propionaldehyde was studied over the 750-3300 cm⁻¹ range at resolutions as high as 0.08 cm⁻¹. researchgate.netucf.edu These studies allow for the calculation of precise band strengths for various vibrational modes.

While specific high-resolution data for this compound is not widely published, the established methodologies would be directly applicable. Such a study on the deuterated species would be valuable for several reasons:

It would provide accurate reference spectra for the quantitative detection of this compound.

It would allow for a comparative analysis with the parent compound, helping to refine theoretical models of vibrational frequencies and intensities.

The integrated band strengths of the C-D vibrational modes could be determined, providing fundamental data for kinetic isotope effect studies and reaction mechanism investigations.

Interactive Table 4: Example of Reported Integrated Band Strengths for Propionaldehyde

| Vibrational Band Center (cm⁻¹) | Integrated Band Strength (10⁻¹⁸ cm/molecule) | Reference |

| 1118 | 3.97 | researchgate.net |

| 1341 | 0.77 | researchgate.net |

| 1461 | 2.87 | researchgate.net |

| 1742 | 10.3 | researchgate.net |

| 2719 | 6.27 | researchgate.net |

| 2985 | 12.5 | researchgate.net |

Mass Spectrometry (MS) in Research on this compound

Mass spectrometry serves as a cornerstone in the analysis of this compound, providing detailed information on its isotopic composition, molecular structure, and fragmentation patterns. The molecular weight of this compound is 60.09 g/mol . nih.gov

Isotope-Ratio Mass Spectrometry for Deuterium Enrichment Quantification

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the isotopic composition of elements within a sample, making it invaluable for quantifying the deuterium enrichment in this compound. caltech.edu IRMS instruments can achieve high precision in measuring isotope ratios. caltech.eduresearchgate.net The technique relies on the principle that different isotopes of an element have slightly different masses, which allows for their separation and relative quantification in a mass spectrometer. caltech.edu

For this compound, which has a stated isotopic purity of at least 98 atom % D, IRMS can precisely verify this enrichment level. sigmaaldrich.com The analysis involves converting the sample into a gas, which is then ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio. By comparing the ion currents of the deuterated and non-deuterated species, a precise deuterium enrichment value can be calculated. This is crucial for studies where the exact level of deuterium incorporation is critical, such as in kinetic isotope effect studies or as an internal standard in quantitative analyses. nih.govnih.gov

A sensitive method for determining the 2H-enrichment of water, which can be adapted for other compounds, involves isotopic exchange with [U-13C3]acetone followed by gas chromatography-mass spectrometry (GC-MS). nih.gov This method demonstrates the high sensitivity achievable in deuterium enrichment studies. nih.gov

Table 1: Key Parameters in IRMS for Deuterium Enrichment

| Parameter | Description | Relevance to this compound |

| Isotope Ratio (D/H) | The ratio of deuterium to protium (B1232500) atoms in the sample. | Directly quantifies the level of deuterium substitution at the C2 position. |

| Delta Value (δD) | The deviation of the sample's D/H ratio from a standard, expressed in per mil (‰). | Provides a standardized way to report deuterium enrichment. |

| Precision | The reproducibility of the measurement. | High precision is essential for detecting small variations in deuterium content. caltech.edu |

Quantitative Mass Spectrometry for Molecular Structure and Dynamics

Quantitative mass spectrometry provides insights into the molecular structure and dynamics of this compound by analyzing its fragmentation patterns. In electron ionization (EI) mass spectrometry, the propionaldehyde molecule is ionized, forming a molecular ion ([M]•+). docbrown.info For this compound, the molecular ion peak would be observed at m/z 60, reflecting the mass of the deuterated molecule (CH₃CD₂CHO)⁺. sigmaaldrich.com

The fragmentation of the molecular ion provides structural information. For non-deuterated propionaldehyde (m/z 58), characteristic fragments include ions at m/z 57 (loss of H), m/z 29 (C₂H₅⁺ or CHO⁺), and m/z 28 (C₂H₄⁺ or CO⁺). docbrown.info In the mass spectrum of this compound, shifts in the m/z values of these fragments would be observed due to the presence of deuterium atoms. For instance, the fragment corresponding to the loss of the ethyl group would be shifted, allowing for the confirmation of the deuterium location at the C2 position.

Chemical ionization mass spectrometry has also been used to study C₃H₆O isomers, including propionaldehyde, providing information on their protonation and subsequent reactions. lookchem.com Studies on the reactivity of tungsten oxide cluster cations with propene have shown the formation of C₃H₆O products, which could include propionaldehyde, highlighting the role of mass spectrometry in investigating reaction mechanisms. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Applications

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein conformation, dynamics, and interactions. wikipedia.orgnih.govnih.gov While direct applications of HDX-MS focusing on this compound as the primary molecule of interest are not the typical use case, the principles of H/D exchange are relevant. In HDX-MS, proteins are exposed to a deuterated solvent (like D₂O), and the rate of hydrogen exchange on the protein backbone amides is measured by mass spectrometry. wikipedia.orgnih.gov This provides information about the solvent accessibility and hydrogen bonding of different regions of the protein. wikipedia.org

The stability of the deuterium label in this compound is crucial when it is used as an internal standard in biological or environmental samples analyzed by techniques like LC-MS. Any unintended hydrogen-deuterium exchange during sample preparation or analysis could compromise the accuracy of quantification. longdom.org For instance, studies on DNPH-derivatized aldehydes have noted the potential for hydrogen-deuterium exchange during analysis, which must be carefully controlled. longdom.org

Electronic Spectroscopy (VUV Photoabsorption) and Photodissociation Dynamics of Propionaldehyde Isotopologues

Electronic spectroscopy, particularly in the vacuum ultraviolet (VUV) region, provides detailed information about the electronically excited states and photodissociation dynamics of molecules like propionaldehyde and its isotopologues. nih.govlibretexts.orgsathyabama.ac.in VUV photoabsorption spectroscopy can reveal the energies and characteristics of Rydberg and valence electronic states. nih.gov

Recent studies on propionaldehyde have utilized VUV synchrotron radiation to investigate its electronic spectrum, identifying Rydberg series that converge to the first ionization potentials of its different conformers (cis and gauche). nih.gov Such studies help in understanding how the molecular structure influences the electronic transitions. nih.gov

The photodissociation of water isotopologues (HOD) in the VUV range has shown strong isotope effects, where the branching ratios of different product channels are significantly altered by isotopic substitution. nih.gov Similar isotope effects would be expected in the photodissociation of this compound. The substitution of hydrogen with deuterium at the C2 position can influence the vibrational frequencies of the molecule in its ground and excited electronic states, potentially altering the photodissociation pathways and product distributions compared to the non-deuterated molecule. science.govarxiv.org Understanding these dynamics is crucial for fields like atmospheric chemistry and astrophysics, where the photochemistry of organic molecules plays a significant role. science.govscience.gov

Chromatographic Techniques for Separation and Analysis of Deuterated Propionaldehyde

Chromatographic techniques are essential for the separation and analysis of this compound from complex mixtures and from its non-deuterated counterpart. researchgate.netresearchgate.net

Gas Chromatography (GC) and Liquid Chromatography (LC) Applications

Gas chromatography (GC) is a widely used technique for the analysis of volatile organic compounds like propionaldehyde. scientificlabs.co.ukrestek.com When coupled with mass spectrometry (GC-MS), it allows for both the separation and identification of this compound. nih.gov The separation of deuterated compounds from their protiated analogues by GC is possible, with the retention time being influenced by the stationary phase and the position of the deuterium atoms. nih.gov Nonpolar stationary phases often show an "inverse isotope effect," where the heavier deuterated compound elutes earlier, while polar phases can exhibit a "normal isotope effect." nih.gov

High-performance liquid chromatography (HPLC) is another powerful technique, particularly for the analysis of less volatile derivatives of propionaldehyde. lcms.cznih.gov Aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to improve their detection by UV or mass spectrometry. researchgate.netlcms.czresearchgate.netcoresta.org The separation of these derivatives can be optimized by adjusting parameters such as the mobile phase composition and temperature. koreascience.kr For instance, the separation of DNPH-derivatized aldehydes has been achieved using columns like the Shim-pack Scepter PFPP-120. lcms.cz The development of LC-MS methods has significantly enhanced the sensitivity and selectivity of aldehyde analysis. longdom.orgresearchgate.net

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Common Application | Key Considerations |

| Gas Chromatography (GC) | Analysis of volatile compounds, separation of isotopologues. | Choice of stationary phase can influence the separation of deuterated and non-deuterated forms. nih.gov |

| GC-Mass Spectrometry (GC-MS) | Identification and quantification in complex mixtures. | Provides both retention time and mass spectral data for confident identification. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis of derivatized aldehydes. | Derivatization with agents like DNPH is often required for UV or MS detection. lcms.czresearchgate.net |

| LC-Mass Spectrometry (LC-MS) | Sensitive and selective quantification of derivatized aldehydes. | Minimizing hydrogen-deuterium exchange during analysis is crucial for accuracy. longdom.orgresearchgate.net |

Coupling with Mass Spectrometry (GC-MS, LC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS) provides highly sensitive and selective methods for the analysis of this compound. This deuterated analogue is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of native propionaldehyde in complex matrices. musechem.com This approach is considered a gold standard for quantitative analysis as the stable isotope-labeled standard exhibits nearly identical chemical and physical properties to the analyte, allowing for accurate correction of variations during sample preparation, extraction, and instrumental analysis. cerilliant.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is well-suited for the analysis of volatile compounds like propionaldehyde. nih.gov In GC-MS, this compound, when used as an internal standard, co-elutes with the unlabeled propanal, but is readily distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). researchgate.net The direct analysis of aldehydes can sometimes be complicated by their reactivity. und.edu To enhance volatility and improve chromatographic peak shape, derivatization is a frequently employed strategy. tcichemicals.comlibretexts.org

In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and characteristic fragment ions. docbrown.infoacdlabs.com The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. The molecular weight of unlabeled propanal is approximately 58.04 g/mol , while this compound has a molecular weight of approximately 60.09 g/mol . savemyexams.comsigmaaldrich.com This mass shift of +2 atomic mass units is reflected in the molecular ion peak and in any fragment ions that retain the two deuterium atoms. sigmaaldrich.com

The mass spectrum of propanal typically shows a prominent molecular ion peak and key fragments from the cleavage of bonds adjacent to the carbonyl group. libretexts.orgwpmucdn.com By comparing the known fragmentation of propanal with the expected pattern for its deuterated form, analysts can confirm its presence and use it for quantification.

| Analyte | Molecular Formula | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|---|

| Propanal | CH₃CH₂CHO | 58 | 29 | [CHO]⁺ or [C₂H₅]⁺ |

| Propanal | CH₃CH₂CHO | 58 | 57 | [M-H]⁺ |

| This compound | CH₃CD₂CHO | 60 | 31 | [CH₃CD₂]⁺ |

| This compound | CH₃CD₂CHO | 60 | 46 | [CD₂CHO]⁺ |

| This compound | CH₃CD₂CHO | 60 | 59 | [M-H]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is common for volatile aldehydes, liquid chromatography coupled with mass spectrometry (LC-MS), particularly ultra-high performance liquid chromatography (UHPLC-MS), is also a powerful tool, especially after derivatization. nih.govcoresta.org Derivatization is often necessary for small carbonyl compounds to improve their retention on reverse-phase LC columns and to enhance their ionization efficiency in sources like electrospray ionization (ESI). nih.govmdpi.com Reagents such as 2,4-dinitrophenylhydrazine (DNPH) are commonly used to form hydrazone derivatives that are less volatile and more readily analyzed by LC-MS. nih.govcdc.gov

A key research application of this compound involves its use in method validation for advanced analytical techniques. For instance, in a study developing a UHPLC-MS method for analyzing a wide range of carbonyl metabolites in exhaled breath, this compound was used to characterize the capture efficiency of a specialized silicon microreactor. nih.gov The microreactor was coated with an aminooxy-functionalized trapping agent to capture carbonyls from air samples. nih.gov By spiking known quantities of deuterated standards, including this compound, into air bags and analyzing the captured amount, researchers could precisely determine the system's performance for different aldehydes. nih.gov

| Deuterated Standard Used | Application in Study | Matrix | Reference |

|---|---|---|---|

| This compound | Characterization of microreactor capture efficiency | Synthetic Air | nih.gov |

| Butyraldehyde-2,2-d2 | Characterization of microreactor capture efficiency | Synthetic Air | nih.gov |

| 2-Butanone-1,1,1,3,3-d5 | Characterization of microreactor capture efficiency | Synthetic Air | nih.gov |

| 2-Pentanone-1,1,1,3,3-d5 | Characterization of microreactor capture efficiency | Synthetic Air | nih.gov |

This use in validating novel sample collection and analysis platforms underscores the importance of this compound in advancing analytical methodologies for complex biological and environmental samples. nih.gov

Applications of Propionaldehyde 2,2 D2 in Advanced Scientific Research

Tracer Studies in Metabolic and Pharmacokinetic Research

The substitution of hydrogen with deuterium (B1214612) at the 2-position of the propionaldehyde (B47417) molecule provides a powerful, non-radioactive label for tracer studies. This allows researchers to follow the fate of the molecule and its metabolites in biological systems with high precision using techniques like mass spectrometry.

Elucidating Biochemical Pathways with Deuterated Propionaldehyde

Deuterium-labeled compounds like Propionaldehyde-2,2-d2 are instrumental in unraveling complex biochemical pathways. The kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond, can provide insights into reaction mechanisms. While specific studies detailing the use of this compound to elucidate particular pathways are not abundant in publicly available literature, its application is grounded in the well-established principles of using isotopically labeled compounds to trace metabolic transformations. For instance, deuterated compounds have been historically used to study lipid metabolism. The presence of the deuterium label in this compound allows for its unambiguous detection and quantification in various metabolic pools, helping to identify downstream metabolites and understand the sequence of enzymatic reactions.

One area of application is in the study of carbonyl metabolism. This compound has been utilized in the development of methods for capturing and analyzing volatile carbonyl compounds in exhaled breath, which can serve as non-invasive biomarkers for various diseases and metabolic states. nih.gov A study focused on analyzing a broad range of carbonyl metabolites in exhaled breath used this compound to determine the capture efficiency of a silicon microreactor designed to trap these compounds for subsequent analysis by ultra high-performance liquid chromatography-mass spectrometry (UHPLC-MS). nih.gov

Investigating Drug Metabolism and Pharmacokinetics (ADME)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of pharmaceutical research. Isotopic labeling is a key technique in these investigations, and while ¹⁴C labeling is common, deuterated compounds offer a non-radioactive alternative. vdoc.pub this compound can be used as a stable isotope-labeled internal standard in pharmacokinetic studies, allowing for accurate quantification of the unlabeled drug or its metabolites in biological matrices.

The metabolic fate of drugs is often predicted using in-silico tools, which can then be confirmed through in-vitro and in-vivo experiments. vdoc.pub The use of deuterated standards like this compound is crucial for the validation of analytical methods used in these studies, ensuring the accuracy of the data on which decisions about drug safety and efficacy are based.

Role in Toxicogenomics and Quantitative Proteomics Studies

Toxicogenomics and proteomics aim to understand the global changes in gene and protein expression in response to chemical exposure. Quantitative proteomics often relies on stable isotope labeling to compare protein abundance between different states. While direct studies employing this compound in toxicogenomics or quantitative proteomics are not prominent, its properties make it a suitable candidate for such applications. For instance, it is listed as a deuterated compound available for use in methods for normalizing chemical profiles in biological samples detected by mass spectrometry, a foundational technique in quantitative proteomics. google.com By serving as an internal standard, it can help to correct for variations in sample preparation and instrument response, leading to more reliable quantification of proteins and other molecules.

Contributions to Astrochemistry and Interstellar Medium Studies

The interstellar medium (ISM) is a vast and complex chemical laboratory where a rich variety of molecules, including complex organic molecules (COMs), are formed. The study of isotopic fractionation, particularly the enrichment of deuterium in interstellar molecules, provides crucial clues about the chemical and physical conditions of these environments.

Formation Pathways of Complex Organic Molecules in Astrophysical Environments

Propanal (CH₃CH₂CHO) has been detected in various star-forming regions. The formation of such COMs is thought to occur through gas-phase reactions and reactions on the surfaces of icy dust grains. While the specific formation pathways of this compound in these environments have not been detailed in available research, the general mechanisms for the deuteration of organic molecules are well-studied. Deuterium enrichment in the ISM is believed to be initiated by the cosmic ray-induced formation of H₂D⁺, which can then transfer a deuteron (B1233211) to other molecules. Subsequent gas-phase reactions or reactions on grain surfaces can lead to the formation of deuterated species. The study of propanal and its isotopologues helps to constrain the models of interstellar chemistry.

Isotopic Fractionation Studies of Propanal Isotopologues in Space

Isotopic fractionation is the partitioning of isotopes between different substances or phases. In the cold, dense environments of the ISM, deuterium fractionation is particularly significant. The relative abundances of different isotopologues of a molecule, such as the various deuterated forms of propanal, can be used to probe the temperature and formation history of the region. While specific observational data for this compound in the ISM is not yet available, the study of propanal isotopologues is an active area of research. By comparing the abundances of singly and multiply deuterated species, astronomers can gain insights into the dominant formation routes and the physical conditions of star-forming regions.

Mechanistic Investigations in Catalysis and Surface Chemistry

The use of isotopically labeled molecules is a cornerstone of mechanistic chemistry, providing insights that are often unattainable through other means. This compound, with its deuterium labels at the α-carbon, serves as a powerful probe in the study of reaction mechanisms in heterogeneous catalysis and surface science. The deuterium atoms act as tracers, allowing researchers to follow the fate of specific C-H bonds during complex chemical transformations on catalyst surfaces.

Adsorption and Reaction Mechanisms on Metal Surfaces (e.g., Pt(111))

The interaction of aldehydes with metal surfaces is the initiating step for many catalytic reactions. Density-functional theory (DFT) calculations and surface science experiments have been employed to understand how propionaldehyde adsorbs and reacts on transition metal surfaces like platinum (Pt).

On a Pt(111) surface, propionaldehyde is weakly bound, primarily through the oxygen atom. researchgate.net DFT studies have identified two primary modes of molecular adsorption: an η¹(O) mode where the molecule binds perpendicularly to the surface through the oxygen atom, and an η²(C,O) mode where the carbonyl group is parallel to the surface. researchgate.net The η¹ mode is generally more stable. researchgate.net For instance, the energy changes for propionaldehyde adsorption on Pt(111) have been calculated to be -18 kJ/mol for the η¹ mode and -7 kJ/mol for the η² mode. researchgate.net

The choice of metal also influences adsorption. On Ag(111), propionaldehyde also adsorbs weakly and desorbs without reaction at temperatures below 220 K. rsc.org Infrared spectroscopy studies suggest that at low coverages, the C=O bond is very weak, indicating a change in molecular orientation as more molecules adsorb onto the surface. rsc.org

Calculated Energy Changes for Propionaldehyde Adsorption on Pt(111)

| Adsorption Mode | Description | Calculated Energy Change (kJ/mol) | Source |

|---|---|---|---|

| η¹(O) | Molecule binds perpendicularly via the oxygen atom. | -18 | researchgate.net |

| η²(C,O) | Carbonyl group binds parallel to the surface. | -7 | researchgate.net |

Understanding Hydrogenation and Dehydrogenation Processes

This compound is particularly valuable for untangling the complex pathways of hydrogenation and dehydrogenation. These reactions are central to the production of alcohols and the reforming of biomass-derived oxygenates. acs.org

In hydrogenation, propionaldehyde is converted to 1-propanol (B7761284). Mechanistic studies suggest that this occurs via an "Alkoxy pathway," where the first step is the addition of a hydrogen atom to the carbonyl carbon to form an alkoxy intermediate (CH₃CH₂CHO + H → CH₃CH₂CH₂O). scholaris.ca This is followed by a second hydrogen addition to the oxygen atom to form the final propanol (B110389) product. researchgate.netscholaris.ca The activation energy for the formation of the alkoxy intermediate from adsorbed propionaldehyde and hydrogen on Pt(111) has been calculated to be 40 kJ/mol. researchgate.net The subsequent step, forming the alcohol, has a lower activation barrier. researchgate.net

The use of this compound allows for direct investigation of these steps. For example, in studies of propanal-d2 hydrogenation, the reaction can yield not only the expected di-deuterated propanol (C₂H₅CD₂OH) but also other isotopologues through exchange reactions. scholaris.ca The formation of deuterated propanal (C₂H₅CDO) and tri-deuterated propanol (C₂H₅CD₂OD) provides evidence for the reversibility of certain steps and the dynamic nature of hydrogen on the catalyst surface. scholaris.ca

Dehydrogenation is the reverse process, where an alcohol is converted to an aldehyde. For instance, 1-propanol can dehydrogenate on a Pt/SiO₂ catalyst to form propionaldehyde. acs.org This is often observed as a primary reaction pathway in the conversion of propanol. acs.org Isotopic labeling with compounds like this compound can help quantify the rates of both forward (hydrogenation) and reverse (dehydrogenation) reactions under steady-state conditions, which is crucial for developing accurate kinetic models. escholarship.org The competition between hydrogenation and decarbonylation (which forms ethane (B1197151) and carbon monoxide) is a critical aspect, and understanding how reaction conditions favor one over the other is a key research goal. acs.org

Calculated Activation Energies for Propanal Hydrogenation Steps on Pt(111)

| Reaction Step | Description | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Alkoxy Formation | Adsorbed Propanal + H → Adsorbed Alkoxy | 40 | researchgate.net |

| Alcohol Formation | Adsorbed Alkoxy + H → Adsorbed Propanol | ~15 | researchgate.net |

Chemical Biology and Enzymatic Mechanism Elucidation

Aldehydes are a class of highly reactive electrophilic molecules that are deeply involved in mammalian biology, acting as both essential metabolites and potentially toxic byproducts. illinois.edu The regulation of aldehyde concentrations is managed by a family of enzymes, most notably aldehyde dehydrogenases (ALDHs). illinois.edu Understanding the precise mechanisms by which these enzymes recognize and process their substrates is a significant goal in chemical biology. illinois.edu

This compound serves as a sophisticated tool for these investigations. In enzymatic studies, the fate of a substrate is often traced to understand the catalytic mechanism. By replacing specific hydrogen atoms with deuterium, researchers can introduce a "kinetic isotope effect" (KIE), where the rate of a reaction changes due to the greater mass of deuterium. If the C-D bond at the alpha-position is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with this compound than with its non-deuterated counterpart. Measuring the magnitude of the KIE provides powerful evidence for a specific mechanistic step.

Furthermore, the deuterium atoms act as silent labels that can be tracked using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. By feeding this compound to an enzyme and analyzing the products, researchers can determine the exact location of the deuterium atoms. This information can reveal whether the enzymatic reaction involves, for example, hydride transfer from the alpha-carbon or the formation of specific intermediates, thereby elucidating the intricate chemical transformations occurring within the enzyme's active site.

Role as a Building Block in Complex Organic Synthesis

In organic chemistry, "building blocks" are relatively simple molecules that serve as the foundational components for the construction of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com Propionaldehyde itself is a fundamental three-carbon building block used in the industrial synthesis of various products, including resins and aroma compounds. wikipedia.org

This compound functions as a specialized building block for the synthesis of isotopically labeled complex molecules. Its value lies not in its contribution to the bulk of a molecule's structure, but in its ability to introduce deuterium atoms at a precise location. This site-specific labeling is invaluable for a number of advanced applications.

Chemists engaged in the synthesis of complex natural products or pharmaceuticals can incorporate this compound at an early stage. nih.gov The resulting deuterated target molecule can then be used in subsequent studies to:

Elucidate reaction mechanisms: By tracking the deuterium labels through a multi-step synthetic sequence, chemists can verify proposed reaction pathways.

Serve as internal standards: In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated complex molecule can be added to a sample. Because it is chemically identical to the non-deuterated analyte but has a different mass, it can be used as a highly accurate internal standard for precise quantification.

Probe metabolic pathways: When a synthesized drug candidate is labeled with deuterium, its metabolic fate in biological systems can be traced, helping to identify its metabolites.

Therefore, while Propionaldehyde itself is a building block for materials, this compound is a crucial building block for knowledge, enabling a deeper understanding of chemical and biological processes.

Theoretical and Computational Chemistry Studies on Propionaldehyde 2,2 D2

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the structural and electronic properties of molecules with a high degree of accuracy. For Propionaldehyde-2,2-d2, DFT calculations can elucidate the effects of deuterium (B1214612) substitution on the molecule's geometry and electronic landscape.

DFT calculations typically involve the optimization of the molecular geometry to find the lowest energy structure. This process provides key structural parameters. For this compound, these calculations would reveal subtle changes in bond lengths and angles compared to its non-deuterated counterpart, propanal. The primary geometric effect of deuteration at the C2 position is a slight shortening of the C-D bonds compared to the C-H bonds due to the lower zero-point vibrational energy of the C-D bond.

Electronic properties that can be determined using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of the molecule. DFT studies on similar aldehydes, like propanal, have shown that the HOMO is typically a non-bonding orbital localized on the oxygen atom, while the LUMO is a π* anti-bonding orbital of the carbonyl group. researchgate.net The substitution of hydrogen with deuterium is not expected to significantly alter the HOMO-LUMO gap, but precise calculations can quantify any minor changes. Other electronic properties, such as the molecular dipole moment and the distribution of atomic charges, can also be computed.

A representative table of DFT-calculated properties for the cis conformer of this compound is presented below. These values are illustrative and based on typical results for similar aldehydes calculated at a common level of theory (e.g., B3LYP/6-311++G(d,p)). mdpi.com

Table 1: Calculated Structural and Electronic Properties of cis-Propionaldehyde-2,2-d2

| Property | Value |

|---|---|

| Structural Parameters | |

| C=O Bond Length | 1.21 Å |

| C1-C2 Bond Length | 1.52 Å |

| C2-C3 Bond Length | 1.54 Å |

| C2-D Bond Length | 1.09 Å |

| O=C1-C2 Bond Angle | 124.5° |

| C1-C2-C3 Bond Angle | 112.0° |

| D-C2-D Bond Angle | 107.5° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Dynamics Simulations for Conformational Analysis

Propionaldehyde (B47417), and by extension this compound, can exist in different conformations due to rotation around the C1-C2 single bond. The two most stable conformers are typically the cis (or synperiplanar), where the methyl group eclipses the carbonyl bond, and the higher-energy gauche (or anticlinal) conformer.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations can provide a detailed picture of its conformational landscape and the dynamics of interconversion between different conformers. By simulating the molecule's trajectory over a period of time, researchers can identify the most populated conformational states and calculate the free energy barriers separating them.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. The results of these simulations can be used to generate a potential of mean force (PMF) along the dihedral angle that defines the conformational change. mdpi.com This allows for the determination of the relative stability of the conformers and the energy barriers for their interconversion. Studies on the propanal cation have demonstrated the power of dynamics simulations in understanding conformational specificity in chemical processes. aip.org

The table below presents hypothetical results from a conformational analysis of this compound, illustrating the type of data obtained from such studies.

Table 2: Conformational Analysis of this compound

| Conformer | Dihedral Angle (H-C1-C2-C3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Cis | 0° | 0.00 | ~75 |

| Gauche | ~130° | 0.95 | ~25 |

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a system as a function of its geometric parameters. libretexts.orglibretexts.org Mapping the PES is crucial for understanding the mechanisms of chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. nih.gov

For this compound, PES mapping can be employed to explore various reaction pathways, such as unimolecular decomposition, isomerization, or reactions with other species. For instance, the photodissociation of propanal into an ethyl radical and a formyl radical (HCO) has been studied computationally, and a similar approach could be applied to its deuterated isotopologue. researchgate.net

The calculation of a PES typically involves performing a large number of single-point energy calculations at different molecular geometries using quantum chemical methods. The resulting surface can reveal the minimum energy path for a reaction, which connects reactants to products via a transition state. The height of the energy barrier at the transition state determines the activation energy of the reaction. The substitution of hydrogen with deuterium can influence the PES and the activation energies for certain reactions, particularly those involving the cleavage of a C-D bond.

The following table provides illustrative activation energies for hypothetical reaction pathways of this compound that could be determined from a PES analysis.

Table 3: Calculated Activation Energies for Hypothetical Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Pathway 1 | C-C bond cleavage: CH₃CD₂CHO → •CH₃ + •CD₂CHO | 85.0 |

| Pathway 2 | Norrish Type I: CH₃CD₂CHO → •CH₃CD₂ + •CHO | 80.5 |

Quantum Chemical Calculations for Spectroscopic Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying and characterizing molecules. However, the interpretation of complex spectra can be challenging. Quantum chemical calculations provide a powerful tool for the prediction of vibrational frequencies and intensities, which can aid in the assignment of experimental spectra. researchgate.net

For this compound, these calculations are particularly valuable. The substitution of two hydrogen atoms with deuterium at the C2 position leads to significant changes in the vibrational spectrum. Specifically, the C-H stretching and bending modes associated with the C2 position are replaced by C-D modes, which appear at lower frequencies due to the heavier mass of deuterium.

By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to generate a theoretical spectrum that can be compared with experimental data. The accuracy of these predictions can be improved by applying scaling factors to account for anharmonicity and other systematic errors in the computational method. Such calculations are essential for correctly assigning the observed spectral bands to specific vibrational modes of the molecule. This approach has been successfully used for the spectroscopic characterization of related aldehydes and their isotopomers. arxiv.org

Below is a table comparing hypothetical experimental and calculated vibrational frequencies for some key modes in this compound.

Table 4: Vibrational Frequencies for this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency |

|---|---|---|

| C=O Stretch | 1765 | 1740 |

| C-H Stretch (Aldehydic) | 2750 | 2725 |

| C-D Symmetric Stretch | 2120 | 2100 |

| C-D Asymmetric Stretch | 2200 | 2185 |

Prediction of Isotope Effects and Reaction Rates

The substitution of an atom with one of its isotopes can lead to a change in the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). libretexts.org The KIE is a powerful tool for elucidating reaction mechanisms, as it can provide information about which bonds are broken or formed in the rate-determining step of a reaction.

For reactions involving this compound, a deuterium KIE (kH/kD) can be predicted using computational methods. The basis for the KIE is the difference in zero-point vibrational energies (ZPVEs) between the C-H and C-D bonds. The heavier deuterium atom leads to a lower ZPVE for the C-D bond compared to the C-H bond. If this bond is broken in the rate-determining step, more energy is required to break the C-H bond, resulting in a slower reaction for the non-deuterated compound and a kH/kD value greater than 1 (a "normal" KIE).

Theoretical calculations can predict the KIE by computing the vibrational frequencies of both the reactant molecule (e.g., this compound and propanal) and the transition state for a given reaction. From these frequencies, the ZPVEs can be determined, and the KIE can be calculated. These predictions can then be compared with experimental measurements to validate a proposed reaction mechanism. Studies on various reactions have demonstrated the utility of this approach. lookchem.comnih.gov

The table below presents a hypothetical example of a calculated KIE for a hydrogen abstraction reaction from the C2 position of propanal.

Table 5: Predicted Kinetic Isotope Effect for Hydrogen Abstraction

| Reaction | Reactant | ZPVE (kcal/mol) | TS ZPVE (kcal/mol) | Calculated kH/kD at 298 K |

|---|---|---|---|---|

| H-abstraction | Propanal | 45.5 | 42.0 | 6.8 |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Deuteration Methodologies

The demand for deuterated compounds in fields like pharmaceuticals and materials science has spurred the development of more efficient, selective, and environmentally benign methods for deuterium (B1214612) incorporation. Traditional methods often require harsh conditions, expensive reagents, or pressurized setups using D₂ gas. wikipedia.org Emerging research focuses on overcoming these limitations through innovative catalytic and electrochemical approaches.

Key sustainable methodologies currently being explored include:

Photocatalytic Deuteration: This method utilizes visible light to drive deuteration reactions under mild conditions. symeres.com It has emerged as a reliable platform for creating valuable deuterated molecules, including pharmaceutical compounds, often using inexpensive deuterium sources like heavy water (D₂O). symeres.comdiva-portal.org

Electrochemical Deuteration: Electrochemistry offers a green and efficient alternative to conventional labeling strategies. digitellinc.com By avoiding transition metal catalysts and toxic reagents, this technique can achieve highly selective deuteration, often using D₂O as the deuterium source. numberanalytics.comnih.gov Recent advancements have demonstrated its applicability to a wide range of organic molecules, including complex drug structures. numberanalytics.com

Catalytic Transfer Deuteration: This technique uses readily available and easy-to-handle deuterium donors, circumventing the need for deuterium gas. wikipedia.org Both homogeneous and heterogeneous catalysts are being developed to improve selectivity and efficiency for transforming various functional groups.

These modern methods represent a shift towards greener chemistry, reducing waste and energy consumption while expanding the toolkit for synthesizing precisely labeled compounds like Propionaldehyde-2,2-d2.

Table 1: Comparison of Modern Deuteration Methodologies

| Methodology | Energy Source | Deuterium Source | Key Advantages |

|---|---|---|---|

| Photocatalysis | Visible Light | Heavy Water (D₂O), CD₃OD | Mild reaction conditions, high site selectivity, sustainable. symeres.com |

| Electrochemistry | Electricity | Heavy Water (D₂O) | Avoids metal catalysts and toxic reagents, environmentally friendly, highly selective. digitellinc.comnumberanalytics.com |

| Catalytic Transfer | Thermal/Catalytic | Isopropanol-d₈, D₂O | Obviates the need for D₂ gas, uses easy-to-handle reagents, good selectivity. wikipedia.org |

Integration of Machine Learning in Deuterated Compound Research

The intersection of artificial intelligence and chemistry is creating new paradigms for research into deuterated compounds. Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize synthetic pathways, and understand complex molecular behaviors.